molecular formula C17H17N3O3S B2522940 Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1787879-90-6

Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2522940
CAS No.: 1787879-90-6
M. Wt: 343.4
InChI Key: BGJCKQHSOVZPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Metabolic Pathways and Disposition

Compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) illustrate the metabolic pathways and disposition of furan and thiophene derivatives. SB-649868, an orexin 1 and 2 receptor antagonist, demonstrates extensive metabolism with elimination primarily via feces. Studies on such compounds help in understanding the pharmacokinetics, including absorption, distribution, metabolism, and excretion, which are crucial for drug development (Renzulli et al., 2011).

2. Toxicological Analysis

The analysis of novel synthetic opioids like furanyl fentanyl emphasizes the importance of toxicological studies in identifying and quantifying the presence of potentially harmful compounds in biological specimens. Such analyses are critical in forensic toxicology, providing insights into the effects of toxic substances on human health and contributing to legal and medical investigations (Mohr et al., 2016).

3. Environmental Contamination and Health Risks

Studies on the correlations among polychlorinated biphenyls, dioxins, and furans in humans address the environmental contamination and associated health risks. These studies are pivotal in understanding the exposure pathways and potential health impacts of environmental pollutants, guiding public health policies and environmental protection measures (Gladen et al., 1999).

4. Occupational Health and Safety

Research on occupational exposure to compounds like a furan-based binder system demonstrates the significance of monitoring and mitigating workplace hazards. Identifying specific compounds responsible for adverse health outcomes like asthma supports the development of safer work environments and the implementation of protective measures for workers (Cockcroft et al., 1980).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on its interactions with biological targets .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s a pharmaceutical compound, studies could focus on its pharmacological effects and potential therapeutic uses .

Properties

IUPAC Name

furan-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-17(14-4-2-7-22-14)20-6-1-3-12(10-20)9-15-18-16(19-23-15)13-5-8-24-11-13/h2,4-5,7-8,11-12H,1,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJCKQHSOVZPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.